molecular formula C19H16FN7O B2559499 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034532-12-0

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2559499
CAS No.: 2034532-12-0
M. Wt: 377.383
InChI Key: LFTDELNJYCRGDC-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H16FN7O and its molecular weight is 377.383. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Research on derivatives closely related to the query compound demonstrated anticancer activity against lung, breast, and CNS cancer cell lines, highlighting the potential for developing new anticancer agents (Hammam et al., 2005).

Antioxidant Activity

  • Novel Co(II) and Cu(II) Coordination Complexes : Pyrazole-acetamide derivatives were synthesized and shown to possess significant antioxidant activity. The study explores the effect of hydrogen bonding on the self-assembly process of these complexes (Chkirate et al., 2019).

Neuroinflammation PET Imaging

  • Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands : A series of novel pyrazolo[1,5-a]pyrimidines related to the query compound were synthesized for potential use in PET imaging of neuroinflammation, demonstrating high affinity for TSPO (Damont et al., 2015).

Antimicrobial Activity

  • Synthesis, Structural Elucidation and Anti-Microbial Screening : Another study focused on the synthesis of derivatives and their screening for antibacterial, antifungal, and anti-tuberculosis activity, indicating the compound's potential in antimicrobial therapy (MahyavanshiJyotindra et al., 2011).

Insecticidal Assessment

  • Synthesis and Insecticidal Assessment Against Cotton Leafworm : Research into heterocycles incorporating a thiadiazole moiety related to the query compound showed promising insecticidal properties against Spodoptera littoralis, indicating potential agricultural applications (Fadda et al., 2017).

Antipsychotic Potential

  • Potential Antipsychotic Agents : Derivatives of the compound showed an antipsychotic-like profile in behavioral animal tests, without interacting with dopamine receptors, suggesting a new avenue for antipsychotic drug development (Wise et al., 1987).

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7O/c20-16-3-1-14(2-4-16)15-9-23-26(11-15)13-19(28)22-10-17-12-27(25-24-17)18-5-7-21-8-6-18/h1-9,11-12H,10,13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTDELNJYCRGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCC3=CN(N=N3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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